2-Tert-butylquinoxaline

Description

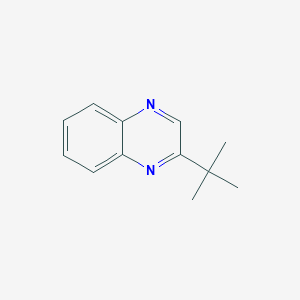

2-Tert-butylquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core (a fused benzene and pyrazine ring) substituted with a tert-butyl group at the 2-position. The tert-butyl group, a bulky and strongly electron-donating substituent, significantly influences the compound’s physical, chemical, and electronic properties. Quinoxaline derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable reactivity and biological activity .

Properties

IUPAC Name |

2-tert-butylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-12(2,3)11-8-13-9-6-4-5-7-10(9)14-11/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXSHBZOILNLPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406096 | |

| Record name | 2-tert-butylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18503-48-5 | |

| Record name | 2-tert-butylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butylquinoxaline typically involves the condensation of o-phenylenediamine with a suitable diketone or dicarbonyl compound under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with tert-butylglyoxal in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butylquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydroquinoxalines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Oxidation: Quinoxaline N-oxides.

Reduction: Dihydroquinoxalines.

Substitution: Halogenated, nitrated, or sulfonated quinoxalines.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that quinoxaline derivatives, including 2-tert-butylquinoxaline, exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases. For instance, compounds with similar structures have been shown to protect neuronal cells from oxidative damage, which is pivotal in neurodegenerative conditions .

Drug Development

The incorporation of the tert-butyl group into quinoxaline derivatives can enhance their lipophilicity, which may improve bioavailability. However, this modification can also lead to decreased metabolic stability. A comparative study of various drug analogues highlighted the need for careful consideration of substituent effects on pharmacokinetics .

Material Science

Polymer Chemistry

this compound has been utilized in synthesizing novel polymeric materials. Its reactivity allows for the formation of cross-linked structures that can be employed in coatings and adhesives. The compound's ability to participate in radical polymerization reactions makes it a valuable building block for creating advanced materials with tailored properties .

Nanotechnology

In the realm of nanotechnology, phenolic compounds like this compound are being explored for their role in synthesizing nanomaterials. These materials have applications in drug delivery systems and biosensors due to their biocompatibility and functionalization capabilities .

Environmental Science

Water Purification

Recent studies have investigated the potential of quinoxaline derivatives in environmental applications, particularly in water purification processes. The compound's ability to interact with various pollutants suggests it could serve as a catalyst or adsorbent in removing hazardous substances from water sources .

Data Tables

Case Studies

- Neuroprotective Effects : A study demonstrated that derivatives of quinoxaline significantly reduced oxidative damage in neuronal cells during ischemic conditions, suggesting therapeutic potential for stroke patients.

- Polymeric Applications : Research on polymeric materials incorporating this compound revealed enhanced mechanical properties and thermal stability, making them suitable for industrial applications.

- Environmental Remediation : Experimental results showed that quinoxaline derivatives could effectively adsorb heavy metals from contaminated water, indicating their potential utility in environmental cleanup efforts.

Mechanism of Action

The mechanism of action of 2-Tert-butylquinoxaline involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA, proteins, and enzymes, disrupting their normal functions. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and interference with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Alkyl-Substituted Quinoxalines

Key substituents compared :

- 2-Methylquinoxaline: Smaller methyl group (lower steric hindrance).

- 2-Ethylquinoxaline: Intermediate steric bulk compared to methyl and tert-butyl.

- 2-Tert-butylquinoxaline: High steric hindrance due to bulky tert-butyl group.

| Property | 2-Methylquinoxaline | 2-Ethylquinoxaline | This compound |

|---|---|---|---|

| Steric hindrance | Low | Moderate | High |

| Solubility (polar) | Moderate | Low | Very low (hydrophobic) |

| Electron donation | Weak | Moderate | Strong (via tert-butyl) |

The tert-butyl group enhances solubility in non-polar solvents and reduces reactivity in sterically demanding reactions (e.g., electrophilic substitution). In contrast, methyl and ethyl analogs exhibit higher reactivity in such conditions .

Comparison with Aromatic-Substituted Quinoxalines

Example compound: 2-Phenylquinoxaline.

- Electronic effects : The phenyl group is electron-withdrawing (via conjugation), whereas tert-butyl is electron-donating.

- Applications: Phenyl-substituted quinoxalines are often used in optoelectronic materials due to extended π-conjugation. The tert-butyl derivative, however, is favored in drug design for improved metabolic stability and membrane permeability .

Oxide Derivatives of this compound

lists this compound 1,4-dioxide and 4-oxide as derivatives. These compounds differ in oxidation state and polarity:

| Property | This compound | 1,4-Dioxide Derivative | 4-Oxide Derivative |

|---|---|---|---|

| Oxidation state | Quinoxaline (neutral) | Fully oxidized | Partially oxidized |

| Polarity | Low | High | Moderate |

| Reactivity | Base-sensitive | Acid-sensitive | Moderate stability |

The oxygen atoms in the oxide derivatives increase polarity, making them more soluble in polar solvents. These derivatives are often intermediates in synthesizing bioactive molecules or coordination complexes .

Comparison with Boc-Protected Analogs

highlights 1-(tert-butoxycarbonyl) (Boc) derivatives (e.g., Boc-indole boronic acids). While structurally distinct from quinoxalines, Boc groups share steric similarities with tert-butyl:

- Stability : Boc groups are acid-labile, whereas tert-butyl substituents are stable under acidic conditions.

- Applications: Boc derivatives are used for temporary protection in synthesis, whereas tert-butyl groups in quinoxalines provide permanent steric shielding .

Biological Activity

2-Tert-butylquinoxaline is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its anti-inflammatory, antibacterial, and antiprotozoal properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound is a derivative of quinoxaline, characterized by the presence of a tert-butyl group at the second position. This structural modification influences its biological activity, making it a subject of interest in pharmacological studies.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study investigated the anti-inflammatory effects of various antioxidants, including tert-butyl compounds, where combinations demonstrated enhanced inhibition of inflammatory markers such as cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in RAW264.7 cells when stimulated by lipopolysaccharides (LPS) .

Key Findings:

- Inhibition Mechanism : The combination of antioxidants showed a synergistic effect in reducing gene expression related to inflammation.

- Effective Concentrations : The study highlighted effective molar ratios for combinations that maximized anti-inflammatory effects.

Antibacterial Activity

The antibacterial potential of this compound has been explored through its oxidation products. For instance, tert-butylhydroquinone (TBHQ), an antioxidant related to this compound, was shown to possess antibacterial properties against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) indicating effective bactericidal activity .

Research Insights:

- Mode of Action : TBHQ oxidizes to form tert-butylbenzoquinone (TBBQ), which disrupts bacterial membrane integrity without causing lysis, suggesting a targeted approach to bacterial inhibition.

- Clinical Relevance : The findings support the potential application of these compounds in clinical settings for treating bacterial infections.

Antiprotozoal Activity

Recent studies have extended the investigation of quinoxaline derivatives, including this compound, towards antiprotozoal activities. For example, derivatives have been tested against Giardia lamblia and Trichomonas vaginalis, showing promising results with low IC50 values .

Summary of Antiprotozoal Findings:

- Efficacy : Compounds demonstrated significant amoebicidal and giardicidal activities with IC50 values as low as 9.20 nM for certain derivatives.

- Mechanism Exploration : The mechanisms behind these activities are still under investigation but suggest potential pathways for therapeutic applications.

Comparative Data Table

| Activity Type | Compound Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | BHT/BHA Combination | Effective at molar ratios 0.5-2 | Inhibition of Cox2 and TNFα expression |

| Antibacterial | TBBQ (oxidation product of TBHQ) | MIC 8 mg/L | Disruption of membrane integrity |

| Antiprotozoal | Quinoxaline Derivatives | 9.20 nM (Giardia) | Potential inhibition of protozoan metabolic processes |

Case Studies

- Anti-inflammatory Study : A detailed investigation into the use of BHT and TBP combinations revealed that while individual compounds showed minimal effects, their combinations significantly reduced inflammatory markers in vitro .

- Antibacterial Efficacy : A study on TBHQ's antibacterial properties showcased its effectiveness against clinical isolates of S. aureus, emphasizing the importance of its oxidation product in exerting these effects .

- Antiprotozoal Research : Recent findings from studies on quinoxaline derivatives indicate their potential as broad-spectrum antiparasitic agents, warranting further exploration into their mechanisms and therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.